Boc-6-aminohexanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis of Peptides and Proteins:

6-[(Tert-butoxycarbonyl)amino]hexanoic acid, also known as Boc-6-Ahx-OH or 6-(Boc-amino)hexanoic acid, is a valuable reagent in peptide synthesis. The Boc group (tert-butoxycarbonyl) serves as a protecting group for the amine functionality, allowing for the selective formation of peptide bonds. After chain assembly, the Boc group can be selectively removed under mild acidic conditions to reveal the free amine, enabling further conjugation or cyclization reactions [].

Drug Discovery and Development:

Derivatives of 6-[(Tert-butoxycarbonyl)amino]hexanoic acid have been explored for their potential antibacterial properties. Studies suggest that these compounds can inhibit the activity of various enzymes involved in bacterial growth and proliferation, including chymotrypsin, Factor VIIa, and plasmin []. Further research is needed to evaluate their efficacy and safety as potential therapeutic agents.

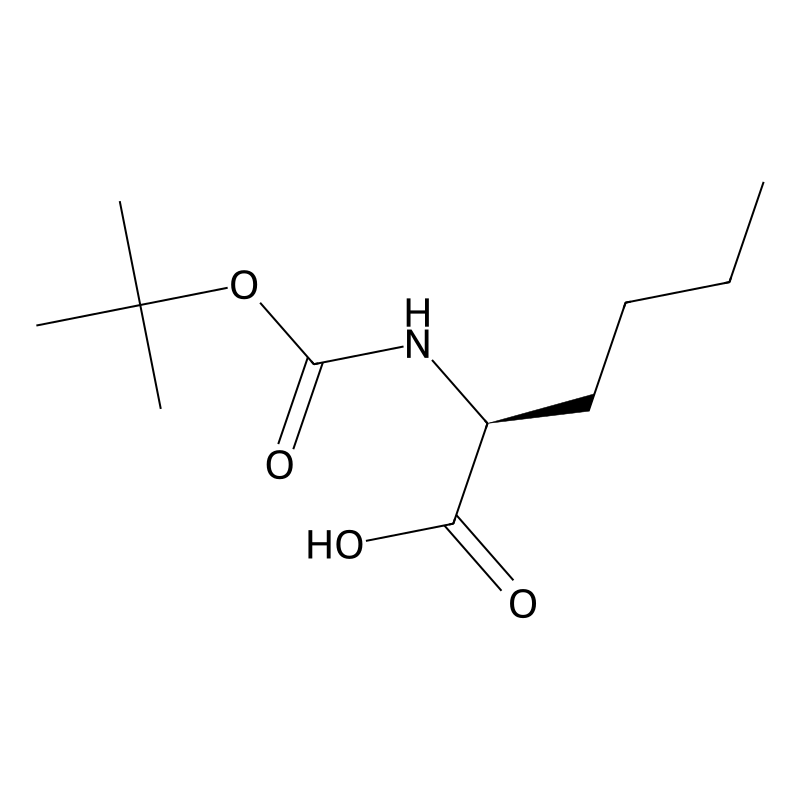

Boc-6-aminohexanoic acid, also known as 6-[(tert-butoxycarbonyl)amino]hexanoic acid, is a derivative of 6-aminohexanoic acid, characterized by the presence of a tert-butoxycarbonyl protecting group. This compound has the molecular formula C₁₁H₂₁N₁O₄ and is recognized for its utility in peptide synthesis and as a building block in medicinal chemistry. The Boc group serves to protect the amine functionality during synthetic procedures, allowing for selective reactions without interfering with the amino group.

- Amide Formation: The terminal carboxylic acid can react with primary amines in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N-hydroxybenzotriazole (HATU) to form stable amide bonds .

- Deprotection: The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .

- Cyclization: It can also undergo cyclization reactions to form lactams, which are important in creating cyclic peptides or other complex structures .

Boc-6-aminohexanoic acid exhibits significant biological activity due to its structural properties. It is often used as a bioisostere in peptide synthesis, where it can enhance the stability and bioavailability of peptide drugs. The compound has been studied for its role in facilitating β-turn structures in peptides, which are crucial for protein folding and function . Additionally, derivatives of this compound have shown antibacterial properties, making it relevant in drug development .

The synthesis of Boc-6-aminohexanoic acid can be achieved through several methods:

- Direct Protection: Starting from 6-aminohexanoic acid, the amine can be protected using tert-butoxycarbonyl chloride in an organic solvent like dichloromethane.

- Biosynthesis: Recent studies have explored biosynthetic routes using engineered strains of Pseudomonas taiwanensis and Escherichia coli, converting cyclohexane to 6-aminohexanoic acid through environmentally friendly processes .

- Conventional Methods: Traditional methods involve hydrolysis of ε-caprolactam followed by purification techniques such as ion exchange resins .

Boc-6-aminohexanoic acid is utilized in various applications:

- Peptide Synthesis: It serves as a key intermediate in synthesizing peptides and peptidomimetics.

- Medicinal Chemistry: The compound is employed in developing therapeutic agents due to its ability to enhance drug stability and efficacy.

- Polymer Chemistry: It is involved in the production of nylon-6 and related polyamides, contributing to materials science .

Interaction studies involving Boc-6-aminohexanoic acid focus on its role in peptide conformation and stability. Research has demonstrated that cyclic peptides containing this amino acid can adopt specific secondary structures that influence their biological activity. The presence of the Boc group allows for controlled interactions with other molecular entities, facilitating studies on binding affinities and reactivity profiles .

Boc-6-aminohexanoic acid shares structural similarities with several compounds, which include:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| 6-Aminohexanoic Acid | Linear amino acid | Precursor for nylon production; lacks protective group. |

| Tert-butyl Glycine | Linear amino acid | Used in peptide synthesis; smaller side chain. |

| ε-Caprolactam | Lactam | Monomer for nylon-6; cyclic structure influences reactivity. |

| N-Boc-Lysine | Linear amino acid | Commonly used in peptide synthesis; similar protective group. |

Boc-6-aminohexanoic acid is unique due to its longer carbon chain compared to other amino acids, which enhances its hydrophobic character and influences its role in peptide conformations . Its protective Boc group allows for greater versatility during synthetic processes compared to compounds without such modifications.

The development of Boc-6-aminohexanoic acid is rooted in the broader history of protecting group chemistry. The tert-butoxycarbonyl (Boc) group, introduced in the mid-20th century, revolutionized peptide synthesis by enabling selective amine protection. The compound Boc-6-aminohexanoic acid (CAS: 6404-29-1) emerged as a derivative of 6-aminohexanoic acid, a molecule initially studied for its antifibrinolytic properties. Its synthesis became feasible through advances in carbamate chemistry, particularly using di-tert-butyl dicarbonate (Boc anhydride) as a key reagent. By the 1970s, Boc-protected amino acids like this compound were integral to solid-phase peptide synthesis (SPPS), as described in Merrifield’s Nobel Prize-winning work.

The compound’s first reported synthesis dates to 2005, with subsequent refinements in purification methods, such as ion exchange chromatography, to achieve high purity. Its utility expanded beyond peptides into materials science, particularly in nylon production, and later into drug development as a linker molecule.

Significance in Chemical Research and Applications

Boc-6-aminohexanoic acid serves critical roles in diverse scientific domains:

Organic Synthesis

- Peptide Chemistry: As a spacer, it introduces flexibility between functional groups while resisting proteolysis. Its Boc group enables orthogonal protection strategies, allowing sequential deprotection in multi-step syntheses.

- PROTACs: The compound’s terminal carboxylic acid and Boc-protected amine facilitate conjugation in proteolysis-targeting chimeras (PROTACs), linking target-binding ligands to E3 ubiquitin ligases.

Material Science

- Polymer Production: Its hexanoic acid backbone contributes to nylon-6 and nylon-66 synthesis, enhancing material durability.

Biochemical Tools

- Crosslinking: The NHS ester derivative (CAS: 51513-80-5) is used to conjugate biomolecules, leveraging its 9 Å spacer to reduce steric hindrance.

Table 1: Key Applications of Boc-6-Aminohexanoic Acid

Nomenclature and Classification Systems

Boc-6-aminohexanoic acid is systematically named 6-[(tert-butoxycarbonyl)amino]hexanoic acid under IUPAC rules. Its classification spans:

Chemical Identifiers

- CAS Registry: 6404-29-1

- Molecular Formula: C₁₁H₂₁NO₄

- SMILES: CC(C)(C)OC(=O)NCCCCCC(=O)O

- InChI Key: RUFDYIJGNPVTAY-UHFFFAOYSA-N

Synonyms

| Common Name | Variant |

|---|---|

| N-Boc-6-aminohexanoic acid | Emphasizes Boc-protected amine |

| Boc-ε-Ahx-OH | Uses Ahx (aminohexanoic acid) notation |

| 6-(Boc-amino)caproic acid | Historical term referencing caproic acid |

Structural Classification

- Functional Groups: Carboxylic acid (C-terminal), Boc-protected amine (N-terminal).

- Class: ω-amino acid derivative, carbamate.

The compound’s nomenclature reflects its dual functionality, making it a versatile intermediate in synthetic chemistry. Its standardized naming ensures consistency across databases like PubChem and Reaxys.

Molecular Structure and Formula (C₁₁H₂₁NO₄)

Boc-6-aminohexanoic acid is an organonitrogen compound with the molecular formula C₁₁H₂₁NO₄ and a molecular weight of 231.29 grams per mole [1] [2] [3]. The compound features a linear structure characterized by a six-carbon aliphatic chain that connects a tert-butoxycarbonyl protecting group to a terminal carboxylic acid functional group [1] [2]. The molecule contains a carbamate linkage formed between the tert-butoxycarbonyl group and the amino nitrogen atom, creating a stable protecting group arrangement commonly utilized in peptide synthesis applications [3] [10].

The structural representation can be expressed through its SMILES notation as CC(C)(C)OC(=O)NCCCCCC(O)=O, which illustrates the connectivity of atoms within the molecule [1] [2]. The compound adopts a linear molecular geometry with a flexible aliphatic chain that allows for conformational freedom in solution [9]. The tert-butoxycarbonyl group serves as a bulky protecting group that effectively shields the amino functionality from unwanted reactions while maintaining the integrity of the hexanoic acid backbone [3] [14].

The physical properties of the compound include a melting point ranging from 35-40°C, with some sources reporting 41°C, and a boiling point of 166°C at 0.3 mmHg [1] [3] [7]. The compound exists as a white to light yellow powder or crystalline solid at room temperature and demonstrates solubility in organic solvents such as chloroform and ethyl acetate, while exhibiting limited solubility in water [7] [10] [14].

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₁NO₄ [1] |

| Molecular Weight | 231.29 g/mol [1] [2] [3] |

| Physical State (20°C) | Solid [3] [12] |

| Melting Point | 35-40°C (41°C reported) [1] [3] [7] |

| Boiling Point | 166°C at 0.3 mmHg [7] [14] |

| Appearance | White to light yellow powder [3] [7] [12] |

| Solubility | Soluble in chloroform and ethyl acetate; slightly soluble in water [7] [10] |

Registry Information and Identifiers

CAS Number (6404-29-1) and Related Databases

The Chemical Abstracts Service has assigned the unique registry number 6404-29-1 to Boc-6-aminohexanoic acid, establishing its definitive chemical identity in scientific literature and commercial applications [1] [2] [3]. This CAS number serves as the primary identifier across multiple chemical databases and regulatory systems worldwide [7] [10] [14]. The compound is extensively catalogued in major chemical databases, including PubChem with the Compound Identifier (CID) 637602 [2] [10], which provides comprehensive chemical information and structural data.

The Reaxys database contains the compound under registry number 2049561, facilitating access to synthetic methodologies and reaction data [3] [14]. The MDL Number MFCD00037798 represents the compound in the MDL database system, commonly used by chemical suppliers and research institutions [1] [2] [3]. Additional database entries include the PubChem Substance ID 253661837, which links to specific substance records and analytical data [3] [14].

The InChI (International Chemical Identifier) key RUFDYIJGNPVTAY-UHFFFAOYSA-N provides a unique computational identifier that enables precise chemical structure representation across different software platforms [1] [2] [10]. The complete InChI string 1S/C11H21NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14) encodes the complete structural information of the molecule [2] [7].

| Database/Registry | Identifier |

|---|---|

| CAS Registry Number | 6404-29-1 [1] [2] [3] |

| PubChem CID | 637602 [2] [10] |

| Reaxys Registry Number | 2049561 [3] [14] |

| MDL Number | MFCD00037798 [1] [2] [3] |

| PubChem Substance ID | 253661837 [3] [14] |

| InChI Key | RUFDYIJGNPVTAY-UHFFFAOYSA-N [1] [2] [10] |

Alternative Registry Entries

Several alternative registry numbers and identifiers exist for Boc-6-aminohexanoic acid across different chemical information systems and commercial suppliers [2] [7]. The compound appears under the alternative registry number 628-975-3 in certain databases, reflecting historical or regional variations in chemical registration practices [2]. Commercial suppliers maintain their own internal product codes, such as B4275 from TCI Chemicals, HY-W007529 from MedChemExpress, and 15395 from Sigma-Aldrich [1] [3] [6].

The systematic organization of these identifiers facilitates cross-referencing between different chemical databases and ensures accurate compound identification across various research and commercial platforms [2] [10]. International chemical databases may contain additional country-specific or region-specific registry numbers that serve local regulatory and commercial requirements [7] [14].

| Category | Names/Identifiers |

|---|---|

| Alternative Registry Numbers | 628-975-3 [2] |

| Commercial Product Codes | B4275 (TCI) [3]; HY-W007529 (MedChemExpress) [12]; 15395 (Sigma-Aldrich) [1] |

| Database Cross-References | Multiple international chemical databases [2] [7] [10] |

Structural Isomers and Related Derivatives

Boc-6-aminohexanoic acid belongs to a family of structurally related compounds that share similar backbone structures but differ in chain length, protecting groups, or functional group modifications [4] [9] [11]. The most closely related derivative is 6-aminohexanoic acid (epsilon-aminocaproic acid, CAS 60-32-2), which represents the unprotected form lacking the tert-butoxycarbonyl group [9] [10]. This parent compound serves as the starting material for the synthesis of the Boc-protected derivative through standard carbamate formation reactions [11].

Structural analogues with different chain lengths include Boc-4-aminobutyric acid (Boc-GABA-OH, CAS 26446-31-1) and Boc-7-aminoheptanoic acid (Boc-7-Ahp-OH, CAS 10389-65-8), which contain four and seven carbon atoms in their aliphatic chains, respectively [1] [4]. These homologous compounds demonstrate similar chemical behavior but exhibit different physical properties and biological activities due to their varied chain lengths [9] [11].

The fluorenylmethyloxycarbonyl-protected analogue, Fmoc-6-aminohexanoic acid (Fmoc-6-Ahx-OH), represents an important isosteric derivative where the Boc protecting group is replaced with the Fmoc group [4]. This compound finds particular utility in solid-phase peptide synthesis protocols that require base-labile protecting groups rather than acid-labile ones [10] [11].

An activated ester derivative, Boc-6-Ahx-OSu (CAS 51513-80-5), incorporates an N-hydroxysuccinimide leaving group that enhances the reactivity of the carboxylic acid functionality toward nucleophilic attack [4]. This derivative facilitates efficient amide bond formation in peptide coupling reactions and bioconjugation applications [11].

| Compound Name | Molecular Formula | CAS Number | Structural Relationship |

|---|---|---|---|

| 6-Aminohexanoic acid | C₆H₁₃NO₂ | 60-32-2 [9] | Unprotected parent compound |

| Boc-4-aminobutyric acid | C₉H₁₇NO₄ | 26446-31-1 [1] | Shorter chain analogue (4 carbons) |

| Boc-7-aminoheptanoic acid | C₁₂H₂₃NO₄ | 10389-65-8 [4] | Longer chain analogue (7 carbons) |

| Fmoc-6-aminohexanoic acid | C₂₁H₂₃NO₄ | 208250-31-7 | Alternative protecting group |

| Boc-6-Ahx-OSu | C₁₅H₂₄N₂O₆ | 51513-80-5 [4] | Activated ester derivative |

Systematic Nomenclature and Common Synonyms

The systematic nomenclature of Boc-6-aminohexanoic acid follows International Union of Pure and Applied Chemistry conventions, with the official IUPAC name being 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid [2] [10] [14]. This name explicitly describes the structural features including the hexanoic acid backbone, the amino substitution at the 6-position, and the tert-butoxycarbonyl protecting group attachment [1] [2].

The Chemical Abstracts Service employs the systematic name hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, which provides an alternative systematic description emphasizing the dimethylethoxy substituent pattern [2] [7]. Additional systematic variations include 6-{[(tert-butoxy)carbonyl]amino}hexanoic acid and 6-(tert-butoxycarbonylamino)hexanoic acid, which represent equivalent structural descriptions using different nomenclature conventions [2] [10].

Common chemical names widely used in scientific literature include Boc-6-aminohexanoic acid, 6-(Boc-amino)hexanoic acid, and 6-(Boc-amino)caproic acid [1] [2] [3]. The term "caproic" refers to the historical name for hexanoic acid, reflecting the six-carbon chain length [7] [10]. The prefix "Boc" serves as a standard abbreviation for tert-butoxycarbonyl in peptide chemistry nomenclature [11].

Commercial and research abbreviations include Boc-6-Ahx-OH, where "Ahx" represents aminohexanoic acid, and Boc-epsilon-Ahx-OH, where "epsilon" denotes the position of amino substitution [1] [3] [6]. Alternative abbreviated forms such as Boc-epsilon-Acp-OH and BOC-NH-(CH2)5-COOH provide compact representations commonly used in synthetic chemistry literature [2] [7].

| Nomenclature Type | Names and Synonyms |

|---|---|

| IUPAC Name | 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid [2] [10] |

| CAS Systematic Name | hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]- [2] [7] |

| Common Chemical Names | Boc-6-aminohexanoic acid; 6-(Boc-amino)hexanoic acid; 6-(Boc-amino)caproic acid [1] [2] [3] |

| Research Abbreviations | Boc-6-Ahx-OH; Boc-ε-Ahx-OH; Boc-epsilon-Acp-OH [1] [3] [6] |

| Alternative Forms | N-Boc-6-aminohexanoic acid; BOC-NH-(CH2)5-COOH [2] [7] |

Melting Point (35-40°C) and Thermal Properties

Boc-6-aminohexanoic acid exhibits well-defined thermal characteristics that are crucial for its handling and storage. The compound demonstrates a melting point range of 35-40°C, with various sources reporting slightly different values within this range [1] [2] [3] [4] [5]. Some suppliers specify a melting point of 36°C [5] [6] [7] while others report 41°C [3] [8] [9], indicating minor variations depending on purity and measurement conditions.

The thermal behavior of Boc-6-aminohexanoic acid is particularly significant due to the presence of the tert-butoxycarbonyl protecting group. The compound remains thermally stable up to approximately 200°C, beyond which thermal decomposition of the Boc group occurs [10] [11] [12] [13]. This decomposition process involves the elimination of isobutene and carbon dioxide, characteristic of tert-butoxycarbonyl group thermolysis [11] [12]. The boiling point is reported as 166°C at reduced pressure (0.3 mmHg) or 380.3°C at atmospheric pressure [1] [2] [4] [9], though the latter is a calculated value as the compound undergoes decomposition before reaching this temperature under normal conditions.

Appearance and Crystalline Structure

Boc-6-aminohexanoic acid typically appears as a white to off-white solid powder [14] [15], though some commercial preparations may exhibit a slight yellowish tint, described as white to light yellow in color [8] [16] [9]. The physical form is consistently reported as crystalline, ranging from powder to crystalline lumps depending on the preparation method and storage conditions [3] [8] [16]. The compound exhibits good crystallinity, which contributes to its stability and ease of handling in laboratory and industrial applications.

The crystalline nature of the compound facilitates its purification and characterization. Certificate of analysis data from various suppliers consistently describe the appearance as white to off-white solid [15] [17], confirming the compound's characteristic physical properties across different production batches and suppliers.

Solubility Profile and Partition Coefficients

The solubility characteristics of Boc-6-aminohexanoic acid reflect its amphiphilic nature, containing both hydrophobic (Boc group and alkyl chain) and hydrophilic (carboxylic acid) regions. The compound shows limited water solubility, reported as slightly soluble with an approximate solubility of 50 mg/mL (approximately 216 mM) [1] [14] [16]. This moderate aqueous solubility is attributed to the presence of the carboxylic acid group, which can form hydrogen bonds with water molecules.

In contrast, the compound demonstrates good solubility in organic solvents, particularly chloroform and ethyl acetate [1] [16] [18] [19] [20]. This solubility pattern is consistent with the presence of the hydrophobic tert-butoxycarbonyl group and the six-carbon aliphatic chain. The compound also shows solubility in dimethyl sulfoxide (DMSO) and alcoholic solvents such as ethanol [21] [14], making it versatile for various synthetic applications.

The logarithm of the partition coefficient (LogP) is reported as 1.67 [14], indicating a moderate preference for organic phases over aqueous phases. This value reflects the balanced hydrophobic-hydrophilic character of the molecule and is consistent with its observed solubility behavior in different solvent systems.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for Boc-6-aminohexanoic acid. In ¹H NMR spectroscopy, the most characteristic signals include the tert-butyl protons of the Boc group appearing as a singlet at δ 1.4 ppm and the α-proton adjacent to the carboxylic acid group observed around δ 4.2 ppm [21] [15] [17]. These chemical shifts are consistent with the expected electronic environment of these protons and provide clear identification of the compound's structure.

The ¹³C NMR spectrum exhibits characteristic signals for the carbonyl carbons, with the carboxylic acid carbon typically appearing in the δ 160-185 ppm region [22] [23] [24]. The carbamate carbonyl of the Boc group and the carboxylic acid carbonyl can be distinguished based on their distinct chemical environments, providing additional structural confirmation.

Certificate of analysis data from commercial suppliers consistently report ¹H NMR spectra as being "consistent with structure" [15] [17], indicating that the spectroscopic data matches the expected patterns for authentic Boc-6-aminohexanoic acid. The multiplicity patterns and integration values further support the structural assignment.

Infrared Absorption Patterns

Infrared spectroscopy reveals distinct absorption patterns characteristic of the functional groups present in Boc-6-aminohexanoic acid. The compound exhibits two prominent carbonyl stretching frequencies: one at approximately 1690 cm⁻¹ corresponding to the Boc carbamate carbonyl, and another at 1720 cm⁻¹ attributable to the carboxylic acid carbonyl [21] [25] [26]. These distinct frequencies reflect the different electronic environments of the two carbonyl groups.

The N-H stretching region shows absorptions in the 3300-3500 cm⁻¹ range, characteristic of the Boc-protected amine functionality [25] [26] [22]. The carboxylic acid O-H stretch appears as a broad absorption extending from 2500-3300 cm⁻¹, typical of hydrogen-bonded carboxylic acid dimers [22] [24]. This broad absorption pattern is indicative of the strong intermolecular hydrogen bonding that occurs between carboxylic acid groups in the solid state.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of Boc-6-aminohexanoic acid shows the molecular ion peak at m/z 231, corresponding to the molecular weight of the compound [27] [28] [29]. The fragmentation patterns follow typical pathways observed for Boc-protected amino acids and carboxylic acid derivatives. Alpha cleavage adjacent to the carbonyl groups represents a major fragmentation pathway, leading to the loss of alkyl chain segments [27] [28] [30].

Common fragmentation patterns include the loss of the tert-butyl group (loss of 57 mass units) and decarboxylation (loss of 45 mass units from COOH) [28] [29]. The nitrogen rule applies, with the molecular ion having an odd mass due to the presence of one nitrogen atom. The base peak patterns are consistent with the formation of stable fragment ions through rearrangement and elimination reactions typical of aliphatic amino acid derivatives.

Stability Parameters

Thermal Stability

Boc-6-aminohexanoic acid demonstrates excellent thermal stability under normal storage and handling conditions, remaining stable up to approximately 200°C [10] [11] [12] [13]. Above this temperature, thermal decomposition of the Boc protecting group becomes significant, involving the elimination of isobutene and carbon dioxide [11] [12]. This thermal deprotection mechanism follows the typical pathway for tert-butoxycarbonyl groups, proceeding through the formation of a carbamic acid intermediate that spontaneously decarboxylates.

Research on related Boc-containing compounds has shown that the deprotection of the Boc group in polymer systems occurs at approximately 200°C with quantitative elimination of isobutene and carbon dioxide, independent of the structural environment [12]. This thermal behavior is consistent with the observed stability of Boc-6-aminohexanoic acid and provides valuable information for processing conditions.

pH-Dependent Behavior

The pH stability of Boc-6-aminohexanoic acid is primarily governed by the behavior of its carboxylic acid group and the stability of the Boc protecting group under different pH conditions. The carboxylic acid group exhibits a predicted pKa of 4.76 ± 0.10 [1], indicating that the compound will exist predominantly in its protonated form under acidic conditions and as the carboxylate anion under basic conditions [31] [32].

The Boc protecting group is particularly sensitive to acidic conditions, where protonation leads to the formation of a tert-butyl cation and subsequent decarboxylation [11] [33] [34] [35]. This acid-labile nature is exploited in synthetic chemistry for selective deprotection using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid. Under neutral to slightly basic conditions, the Boc group remains stable, making the compound suitable for storage and handling under these pH conditions.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 39 of 41 companies (only ~ 4.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Wikipedia

Dates

Fernandez-Tejada et al. Development of a minimal saponin vaccine adjuvant based on QS-21. Nature Chemistry, doi: 10.1038/nchem.1963, published online 1 June 2014 http://www.nature.com/nchem